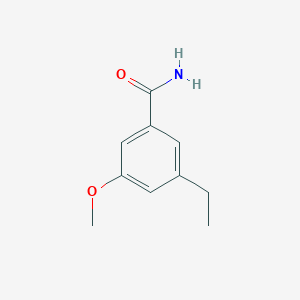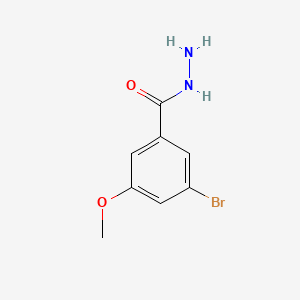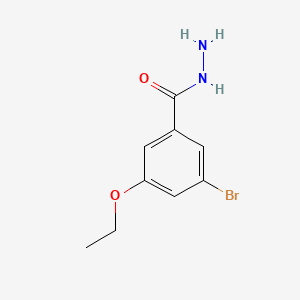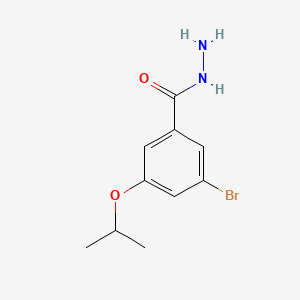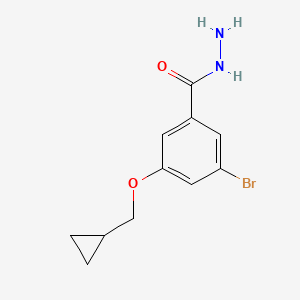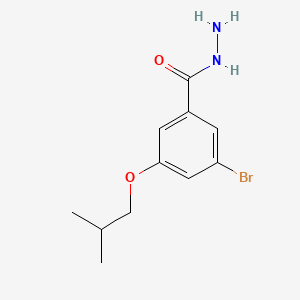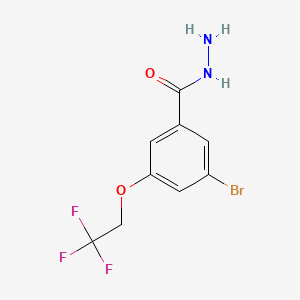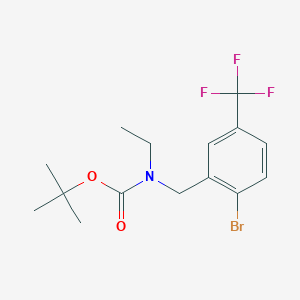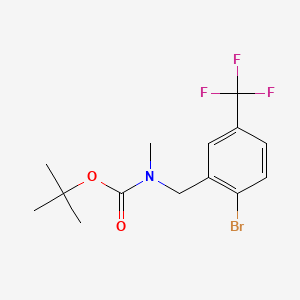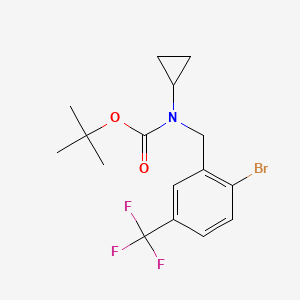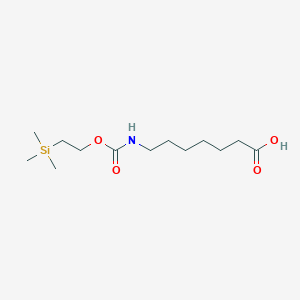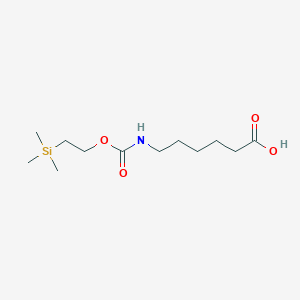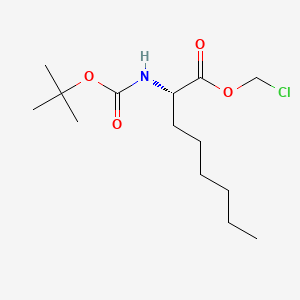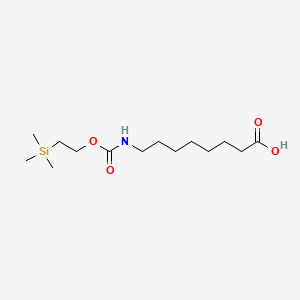
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a chemical compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino group attached to an octanoic acid backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of triethylamine and acetonitrile as solvents, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several scientific research applications:
Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and proteins.
Industry: The compound is used in materials science for the development of high-temperature materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves the protection of amino groups through the formation of stable carbamate linkages. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions. Deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Commonly used as a protecting group for amines, similar to 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid.
2-(Methyldiphenylsilyl)ethoxycarbonyl (MDPSEOC): Another silyl-containing protecting group with similar properties.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Known for its stability and ease of deprotection under mild conditions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide both stability and reactivity. Its ability to protect amino groups while being easily deprotected with fluoride ions makes it particularly valuable in complex organic syntheses.
Propiedades
IUPAC Name |
8-(2-trimethylsilylethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-20(2,3)12-11-19-14(18)15-10-8-6-4-5-7-9-13(16)17/h4-12H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDFJBFBAIWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
